Ethyl 2-(3-methylpyridin-2-YL)acetate
Description
Ethyl 2-(3-methylpyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 3-position and an acetoxyethyl chain at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Its structure combines the aromaticity of pyridine with the reactivity of an ester group, enabling applications in nucleophilic substitution, hydrolysis, and cyclization reactions.
Synthesis protocols for analogous compounds (e.g., ethyl 2-(pyrimidin-2-ylthio)acetate) involve nucleophilic substitution between a thiol-containing heterocycle (e.g., 2-mercaptopyrimidine) and ethyl chloroacetate in the presence of a base like potassium carbonate .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-(3-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-8(2)5-4-6-11-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
XNYIYVMPRJBSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues of ethyl 2-(3-methylpyridin-2-yl)acetate, highlighting differences in substituents, molecular formulas, and properties:
*Similarity indices are derived from computational comparisons (e.g., Tanimoto coefficients) reported in chemical databases.
Key Observations:
- Positional Isomerism: The methyl group’s position on the pyridine ring significantly impacts electronic and steric properties.
- Functional Group Variations: The presence of an amino group (e.g., in 295327-27-4) introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the methyl-substituted analogue .
- Acid/Base Properties: The hydrochloride salt of ethyl 2-amino-2-(pyridin-3-yl)acetate (89148-88-9) exhibits enhanced water solubility due to ionic character, unlike the neutral esters .
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